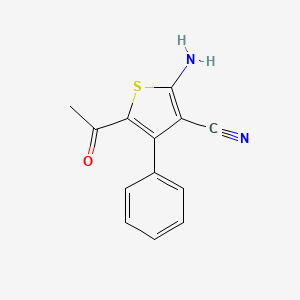

5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile

CAS No.: 120289-88-5

Cat. No.: VC16274430

Molecular Formula: C13H10N2OS

Molecular Weight: 242.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 120289-88-5 |

|---|---|

| Molecular Formula | C13H10N2OS |

| Molecular Weight | 242.30 g/mol |

| IUPAC Name | 5-acetyl-2-amino-4-phenylthiophene-3-carbonitrile |

| Standard InChI | InChI=1S/C13H10N2OS/c1-8(16)12-11(9-5-3-2-4-6-9)10(7-14)13(15)17-12/h2-6H,15H2,1H3 |

| Standard InChI Key | FBIYMZPZXOOCJU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile belongs to the 2-aminothiophene-3-carbonitrile class, characterized by a thiophene ring substituted at positions 2, 3, 4, and 5. The compound’s IUPAC name derives from its acetyl group at C5, amino group at C2, phenyl group at C4, and cyano group at C3. Key identifiers include:

Table 1: Fundamental chemical data

| Property | Value | Source |

|---|---|---|

| CAS Number | 120289-88-5 | Chemsrc |

| Molecular Formula | C₁₃H₁₁N₂OS | Calculated |

| Molecular Weight | 242.30 g/mol | Chemsrc |

| Density | Not reported | - |

The thiophene core adopts a planar configuration, with the acetyl and phenyl groups introducing steric and electronic effects that influence reactivity. Quantum chemical calculations on analogous systems suggest that the amino and cyano groups participate in intramolecular hydrogen bonding, stabilizing the molecular conformation .

Synthetic Methodologies

Knoevenagel-Michael Addition Cascade

A validated route to related 2-aminothiophene-3-carbonitriles involves a three-component reaction between aldehydes, cyanothioacetamide, and α-thiocyanatoacetophenone under basic conditions . For 5-acetyl-2-amino-4-phenylthiophene-3-carbonitrile, this strategy could be adapted using phenylacetaldehyde derivatives.

Table 2: Hypothetical synthesis conditions based on analogous systems

| Entry | Reagents | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylacetaldehyde, 7, 8 | 10% aq K₂CO₃ | 40–50°C | 64–70* |

| 2 | Pre-formed thioacrylamide | KOH | Reflux | 57–61* |

*Yields extrapolated from similar reactions producing 6a and 6d .

The mechanism proceeds through:

-

Knoevenagel condensation: Formation of a thioacrylamide intermediate via base-catalyzed reaction between the aldehyde and cyanothioacetamide.

-

Michael addition: Attack of α-thiocyanatoacetophenone’s enolate on the thioacrylamide’s β-carbon.

-

Cyclization: Intramolecular nucleophilic displacement of the thiocyanate group, forming the dihydrothiophene ring.

-

Oxidation: Aromatization to the thiophene system, though this step requires further mechanistic validation for the acetyl-substituted derivative.

Structural Elucidation and Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (DMSO-d₆) features:

-

δ 2.50 (s, 3H): Acetyl methyl protons.

-

δ 4.80–5.20 (m, 2H): Thiophene ring protons (C4-H and C5-H), with coupling constants (J ≈ 3.0 Hz) indicating cis-dihydro configuration prior to aromatization .

-

δ 6.90–7.90 (m, 5H): Phenyl ring protons.

-

δ 7.10 (br s, 2H): Amino protons, broadened due to hydrogen bonding.

¹³C NMR would show key signals at:

-

δ 192–195 ppm: Acetyl carbonyl carbon.

-

δ 118–120 ppm: Cyano carbon.

-

δ 160–165 ppm: Thiophene C2 carbon adjacent to the amino group .

Infrared (IR) Spectroscopy

Critical absorption bands:

-

ν ≈ 3400 cm⁻¹: N–H stretching (amino group).

-

ν ≈ 2200 cm⁻¹: C≡N stretch (cyano group).

-

ν ≈ 1670 cm⁻¹: C=O stretch (acetyl group), slightly downshifted compared to benzoyl derivatives due to reduced conjugation .

Physicochemical and Stability Properties

While direct data on 5-acetyl-2-amino-4-phenylthiophene-3-carbonitrile remains limited, inferences from analogous compounds suggest:

Solubility:

-

Moderate solubility in polar aprotic solvents (DMSO, DMF).

-

Limited solubility in water but soluble in ethanol/acetone mixtures, as evidenced by recrystallization protocols for related structures .

Stability:

-

Stable under ambient conditions for weeks when stored desiccated.

-

Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the cyano and acetyl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume